1-Phenyl-1-(piperidin-3-yl)heptan-1-ol
Description
1-Phenyl-1-(piperidin-3-yl)heptan-1-ol is a tertiary alcohol featuring a heptanol backbone substituted at the first carbon with a phenyl group and a piperidin-3-yl moiety. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol. The tertiary alcohol group may influence solubility and reactivity, while the piperidine ring could contribute to interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C18H29NO |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-phenyl-1-piperidin-3-ylheptan-1-ol |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-8-13-18(20,16-10-6-5-7-11-16)17-12-9-14-19-15-17/h5-7,10-11,17,19-20H,2-4,8-9,12-15H2,1H3 |
InChI Key |
MSUJFFKEFGWVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1CCCNC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Phenyl-1-(piperidin-3-yl)heptan-1-ol with two piperidine-containing analogs from the provided evidence: niraparib tosylate monohydrate () and 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol ().
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Complexity: The target compound is less complex than niraparib, which includes an indazole carboxamide and tosylate group . Its simpler structure may offer synthetic advantages but lacks the proven therapeutic target (PARP) of niraparib.
Functional Group Impact: The tertiary alcohol in the target compound contrasts with niraparib’s secondary alcohol and the ethanol group in . Tertiary alcohols are generally less acidic, which may limit hydrogen-bonding interactions critical for target binding. The piperidine ring is common across all three compounds but varies in substitution:
- In niraparib, it is part of a larger PARP-binding pharmacophore .
- In the pyrimidine analog, it is linked to a heterocyclic group, suggesting nucleotide-like interactions .
Biological Relevance: Niraparib’s clinical success highlights the importance of piperidine in drug design, but the target compound’s lack of an aromatic heterocycle (e.g., indazole) or polar sulfonate group may limit similar efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
